N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide
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Description
N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide is a useful research compound. Its molecular formula is C17H18N4O2S and its molecular weight is 342.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N1-allyl-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide, is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by fitting into the active site of the enzyme LmPTR1, a key enzyme in the biochemical pathway of these parasites . The molecular docking study conducted on Lm-PTR1 justified the potent antileishmanial activity of the compound .
Biochemical Pathways
The compound affects the biochemical pathways of the parasites by inhibiting the activity of the enzyme LmPTR1 . This inhibition disrupts the normal functioning of the parasites, leading to their death .
Result of Action
The compound has shown potent antileishmanial and antimalarial activities. It displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound elicited better inhibition effects against Plasmodium berghei .
Properties
IUPAC Name |
N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-3-8-18-16(22)17(23)19-15-13-9-24-10-14(13)20-21(15)12-6-4-11(2)5-7-12/h3-7H,1,8-10H2,2H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZRJNBNHSZFOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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